2,3-Dibromo-6-methyl-5-nitropyridine

Suzuki-Miyaura Coupling Regioselectivity Heterocyclic Chemistry

Researchers seeking to build diverse 2,3-disubstituted pyridine libraries often face poor regioselectivity with common dihalo isomers. This scaffold solves that issue via electronically and sterically differentiated C2-Br and C3-Br bonds, enabling controlled sequential Suzuki, Negishi, or Stille couplings. - Ideal for SAR programs: Install two distinct aryl/heteroaryl groups stepwise. - Latent 5-NH₂ handle: Nitro reduction allows further elaboration to amides or fused rings. - Stable powder, ≥95% purity; shipped under ambient conditions for global B2B procurement.

Molecular Formula C6H4Br2N2O2
Molecular Weight 295.918
CAS No. 856834-12-3
Cat. No. B2847654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromo-6-methyl-5-nitropyridine
CAS856834-12-3
Molecular FormulaC6H4Br2N2O2
Molecular Weight295.918
Structural Identifiers
SMILESCC1=NC(=C(C=C1[N+](=O)[O-])Br)Br
InChIInChI=1S/C6H4Br2N2O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3
InChIKeyRXSNSLLGYJIJSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromo-6-methyl-5-nitropyridine: Procurement and Differentiation


2,3-Dibromo-6-methyl-5-nitropyridine (CAS 856834-12-3) is a polyhalogenated pyridine scaffold containing bromine atoms at the 2- and 3-positions, a nitro group at the 5-position, and a methyl group at the 6-position . This specific substitution pattern is designed to enable sequential cross-coupling reactions, where the differentiated chemical environments of the two C–Br bonds provide a basis for regioselective functionalization [1]. The compound is supplied as a powder with a minimum purity of 95% and is stable under normal storage and shipping temperatures .

1 Polyhalogenated pyridine scaffold for sequential cross-coupling
2 Differentiated C–Br bonds enable regioselective 2,3-functionalization
3 Stable powder compatible with standard Pd-catalyzed coupling conditions

Why Generic Dibromopyridines Cannot Substitute


This specific compound cannot be replaced by more common dibromopyridine analogs due to the unique electronic landscape created by the interplay of its substituents. The 5-nitro group exerts a powerful electron-withdrawing effect that influences the reactivity of the adjacent halogens, while the 6-methyl group introduces steric bulk that can modulate coupling efficiency and alter regiochemical outcomes [1]. The 2,3-dibromo arrangement offers a distinct synthetic advantage over the more widely studied 2,5-dibromo isomers, enabling the construction of substitution patterns that are difficult to access via other routes [2]. Generic substitution with an analog lacking this precise combination of activating and directing groups would likely result in poor regioselectivity, increased side reactions, or a fundamentally different product distribution.

2,3- vs. 2,5-Dibromo Isomers

2,5-Dibromopyridine gives 2,5-disubstituted products; the connectivity differs fundamentally and may not meet 2,3-scaffold requirements.

Missing 5-Nitro / 6-Methyl Groups

Removal of the nitro or methyl group alters the electronic landscape, which can shift C–Br reactivity and regiochemical outcomes.

Uncharacterized Dibromopyridines

Substitution with an analog lacking proven regioselectivity may lead to increased side reactions; validation required.

Regioselective Synthesis Evidence


Sequential Double Suzuki–Miyaura Coupling

The foundational reactivity of the 2,3-dibromo-5-nitropyridine core is established in the work of Handy et al., which demonstrates that sequential, one-pot double Suzuki–Miyaura cross-couplings can be achieved with excellent regiocontrol [1]. While this study employed 2,3-dibromo-5-nitropyridine (without the 6-methyl group) as the model substrate, it provides the critical mechanistic and quantitative baseline for understanding the intrinsic reactivity of the target compound. Under standard catalytic conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O), the coupling at the 2-position proceeds with exclusive selectivity, followed by subsequent coupling at the 3-position [1].

Sequential double Suzuki coupling
Class-level inference
Inferred exclusive C2–Br coupling under standard conditions, based on model substrate 2,3-dibromo-5-nitropyridine.
Supports regioselective coupling workflow
Direct data on 6-methyl derivative not available
Suzuki-Miyaura Coupling Regioselectivity Heterocyclic Chemistry

C2–Br vs. C3–Br Reactivity Differentiation

In the 2,3-dibromo-5-nitropyridine model system studied by Handy et al., the C2–Br bond is significantly more reactive than the C3–Br bond in Suzuki–Miyaura couplings due to the combined electron-withdrawing effects of the pyridine nitrogen and the 5-nitro group [1]. For the target compound, the 6-methyl group is electron-donating, which may slightly reduce the overall electrophilicity at the 2-position compared to the 5-unsubstituted analog. This creates a more nuanced and potentially more controllable reactivity profile, where the differentiation between the two C–Br bonds is preserved but the absolute reactivity may be moderated.

C2–Br vs. C3–Br reactivity
Class-level inference
C2–Br > C3–Br in Suzuki coupling (model substrate); the 6-methyl group may moderate absolute rates.
Distinct reactivity enables stepwise functionalization
Electron-donating methyl effect to verify
Bond Reactivity Electron-Withdrawing Groups Cross-Coupling

Regiochemical Outcome vs. 2,5-Dibromopyridines

The 2,3-dibromo substitution pattern of the target compound is fundamentally different from the more commonly available 2,5-dibromopyridine isomers. In the double-coupling approach described by Handy et al., 2,5-dibromopyridine derivatives also undergo sequential Suzuki couplings, but the resulting products bear substituents at the 2- and 5-positions [1]. The target compound, with its 2,3-dibromo arrangement, is the preferred starting material for synthesizing pyridines with 2,3-substitution patterns, a motif that is particularly challenging to access via other synthetic routes and is prevalent in numerous biologically active molecules [1].

2,3- vs. 2,5-disubstitution outcome
Class-level inference
Target: 2,3-disubstituted pyridine; Comparator: 2,5-dibromopyridine leads to 2,5-pattern.
Connectivity directly determined by starting material
Non-interchangeable for 2,3-targeted scaffolds
Regioisomer Comparison Synthetic Strategy Pyridine Functionalization

Procurement Applications in Medicinal and Synthetic Chemistry


Sequential Cross-Coupling Scaffold

The differentiated reactivity of the C2–Br and C3–Br bonds makes this compound an ideal scaffold for building diverse libraries of 2,3-disubstituted-6-methyl-5-nitropyridines via sequential Suzuki–Miyaura, Negishi, or Stille couplings [1]. This is particularly relevant for medicinal chemistry programs exploring structure-activity relationships (SAR) around a pyridine core, where the ability to install two different aryl or heteroaryl groups in a controlled, stepwise manner is a significant advantage [1].

Pyridine-Fused Heterocycle Synthesis

Beyond simple cross-couplings, the presence of the nitro group at the 5-position provides a latent amine functionality. Following sequential coupling at the 2- and 3-positions, reduction of the nitro group yields a 5-aminopyridine derivative, which can serve as a handle for further elaboration into amides, heterocycles, or as a key building block in the synthesis of more complex fused-ring systems [1].

Unnatural Amino Acid Precursors

The 2,3-disubstituted pyridine motif is a common core in peptidomimetics and unnatural amino acids designed to modulate biological targets with high specificity [1]. This compound provides a direct entry point to this structural class, allowing for the rapid introduction of diverse side chains at the 2- and 3-positions while retaining the 6-methyl and 5-nitro groups as handles for further manipulation or as part of the final pharmacophore.

Methodology Development and Ligand Synthesis

The unique electronic environment created by the combination of electron-withdrawing (5-nitro) and electron-donating (6-methyl) groups makes this compound a valuable test substrate for developing new cross-coupling methodologies. Its performance under novel catalytic systems can provide insights into electronic and steric effects in C–Br bond activation [1]. Furthermore, the resulting 2,3-diarylated pyridines can serve as precursors to bidentate or tridentate nitrogen-containing ligands for transition metal catalysis [1].

Application
Selection Property
Validation Focus
Sequential cross-coupling scaffold
Differentiated C–Br bonds
Regioselectivity under Pd catalysis
Pyridine-fused heterocycle synthesis
Latent amine via 5-nitro reduction
Reduction and cyclization scope
Unnatural amino acid precursors
2,3-Disubstituted pyridine motif
Peptidomimetic core assembly
Methodology development & ligand synthesis
Tunable electronic/steric profile
C–Br activation under novel catalytic systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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